molecular formula C22H13ClN6O B12214152 3-[7-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]naphthalen-2-ol

3-[7-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]naphthalen-2-ol

Cat. No.: B12214152
M. Wt: 412.8 g/mol
InChI Key: GUQJULQOWLLOBU-UHFFFAOYSA-N
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Description

3-[7-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]naphthalen-2-ol is a complex organic compound that features a unique structure combining several heterocyclic rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a cyclin-dependent kinase 2 (CDK2) inhibitor .

Preparation Methods

The synthesis of 3-[7-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]naphthalen-2-ol involves multiple steps, typically starting with the preparation of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold. This scaffold is synthesized through a series of cyclocondensation reactions involving β-carbonyl-substituted benzo[f]chromenes . The reaction conditions often include heating in acetic acid (AcOH) and subsequent purification steps . Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common reagents and conditions used in these reactions include cuprous oxide as an oxidant and various solvents to facilitate the reactions . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-[7-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]naphthalen-2-ol has several scientific research applications:

Properties

Molecular Formula

C22H13ClN6O

Molecular Weight

412.8 g/mol

IUPAC Name

3-[10-(4-chlorophenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]naphthalen-2-ol

InChI

InChI=1S/C22H13ClN6O/c23-15-5-7-16(8-6-15)29-21-18(11-25-29)22-26-20(27-28(22)12-24-21)17-9-13-3-1-2-4-14(13)10-19(17)30/h1-12,30H

InChI Key

GUQJULQOWLLOBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C3=NN4C=NC5=C(C4=N3)C=NN5C6=CC=C(C=C6)Cl)O

Origin of Product

United States

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